2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
While specific synthesis information for “2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide” was not found, thiophene derivatives are often synthesized through various chemical reactions involving heterocyclization.Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” could not be found.Scientific Research Applications
Synthesis Methodologies and Chemical Properties
- The compound and its derivatives are synthesized through chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent, leading to thiazoles with potential ester, N-substituted carboxamide, or peptide functionalities (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).
- A related approach involves the copper-catalyzed intramolecular cyclization of novel β-(methylthio)enamides to synthesize oxazoles, which introduces ester, N-substituted carboxamide, or acyl functionalities at the 4-position of the product oxazoles (S. Vijay Kumar, B. Saraiah, N. Misra, H. Ila, 2012).
Biological Activities and Applications
- Certain derivatives exhibit antitumor activity, with methodologies involving the interaction of diazo compounds and isocyanates leading to novel broad-spectrum antitumor agents (M. Stevens, J. Hickman, R. Stone, et al., 1984).
- Methyl esters of 2-aminotetrahydrobenzothiophene-3-carboxylic acids modified with trifluoromethyl-containing heterocycles have been studied for their influence on neuronal NMDA receptors, indicating the potential for neurological applications (V. Sokolov, A. Aksinenko, O. A. Dranyi, V. Grigoriev, 2018).
- Novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against several cancer cell lines, highlighting the chemotherapeutic potential of these compounds (Wen-Xi Cai, Ai-lin Liu, Zhengming Li, et al., 2016).
Synthetic Utility and Further Applications
- The synthesis of aromatic polyamides incorporating thiophene units demonstrates the compound's utility in creating materials with high thermal stability and solubility in organic solvents, indicating potential for advanced material applications (Hwa-Jin Jeong, A. Kobayashi, M. Kakimoto, Y. Imai, 1994).
- Development of new synthetic routes for antitumor drug Temozolomide showcases the relevance of the compound in pharmaceutical manufacturing and drug development (Yongfeng Wang, M. Stevens, Tze-ming Chan Tm, et al., 1997).
Mechanism of Action
Target of Action
The compound, also known as 2-[4-(4-methylthiophene-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide, is a synthetic thiophene derivative . Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . .
Mode of Action
Thiophene derivatives are known for their broad spectrum of biological and physiological functions . They interact with various targets in the body, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Thiophene derivatives are known to exhibit a variety of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Properties
IUPAC Name |
2-[4-[(4-methylthiophene-2-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S/c1-8-6-11(23-7-8)14(22)16-9-2-4-10(5-3-9)20-18-13(12(15)21)17-19-20/h2-7H,1H3,(H2,15,21)(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPIFJBYXRDIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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